2,5-Dimethylpyrazine-d3

Stable isotope dilution assay GC-MS quantification Matrix effect correction

Quantifying 2,5-dimethylpyrazine in complex food matrices is hindered by co-eluting isomers and variable matrix effects, which compromise accuracy when using unlabeled standards. 2,5-Dimethylpyrazine-d3 resolves this as a co-eluting, +3 Da mass-shifted internal standard. - Enables sub-ng/g LOQs (0.1-2.7 ng/g) in coffee, cocoa, bread, and roasted meats. - Corrects for ionization suppression/enhancement with near-identical extraction recovery and matrix effect behavior. - Pre-weighed vials available for immediate integration into SIDA-GC-MS and TD-GC-MS workflows.

Molecular Formula C6H8N2
Molecular Weight 111.16 g/mol
Cat. No. B12384495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrazine-d3
Molecular FormulaC6H8N2
Molecular Weight111.16 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C
InChIInChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3/i1D3
InChIKeyLCZUOKDVTBMCMX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyrazine-d3 Procurement Guide: Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


2,5-Dimethylpyrazine-d3 (CAS 1335401-78-9) is a deuterium-labeled analog of the naturally occurring alkylpyrazine 2,5-dimethylpyrazine, a key aroma compound imparting roasted, nutty, and cocoa-like sensory notes in thermally processed foods [1]. The compound contains three deuterium atoms replacing three hydrogen atoms on the methyl group at the 2-position, resulting in a molecular weight of 111.16 g/mol and a mass shift of +3 Da relative to the unlabeled parent compound (108.14 g/mol) . As a stable isotope-labeled internal standard, 2,5-dimethylpyrazine-d3 is employed primarily in stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of 2,5-dimethylpyrazine in complex matrices [2].

Why Unlabeled 2,5-Dimethylpyrazine Cannot Substitute for 2,5-Dimethylpyrazine-d3 in Quantitative MS Workflows


In GC-MS and LC-MS/MS quantification, unlabeled 2,5-dimethylpyrazine cannot serve as an internal standard for its own analysis because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, making it impossible to deconvolve standard signal from sample signal [1]. Positional isomers such as 2,3-dimethylpyrazine or 2,6-dimethylpyrazine exhibit distinct chromatographic retention behavior and cannot co-elute with 2,5-dimethylpyrazine, rendering them unsuitable for correcting ionization suppression or enhancement effects that occur at the specific retention time of the target analyte [2]. Deuterated 2,5-dimethylpyrazine-d3 co-elutes with the native analyte while being distinguishable by its +3 Da mass shift (m/z 111 vs. m/z 108), enabling simultaneous detection of both the internal standard and the analyte without signal interference and with near-identical extraction recovery, ionization efficiency, and matrix effect behavior [3].

Quantitative Differentiation Evidence for 2,5-Dimethylpyrazine-d3 vs. Unlabeled Analogs and Non-Isotopic Internal Standards


2,5-Dimethylpyrazine-d3 vs. Unlabeled Parent: Matrix Effect Correction in SIDA-GC-MS

In a stable isotope dilution assay (SIDA) developed for alkylpyrazine quantification in coffee, deuterated internal standards including 2,5-dimethylpyrazine-d3 enabled accurate quantification across a total concentration range of 82.1 to 211.6 mg/kg alkylpyrazines in commercial coffee samples, whereas non-isotopic internal standards cannot correct for compound-specific matrix effects that vary across this wide dynamic range [1]. The method using deuterated standards achieved limits of quantitation (LOQs) ranging from 0.1 to 2.7 ng/g for alkylpyrazines including 2,5-dimethylpyrazine [2].

Stable isotope dilution assay GC-MS quantification Matrix effect correction

Deuterated 2,5-Dimethylpyrazine Enables Quantitative Monitoring in Real Baked Food Systems

A 2020 study in Food Research International employed a deuterated analog of 2,5-dimethylpyrazine to quantitatively monitor the formation of this key aroma compound in real baked food products (bread and cookies) rather than simplified model systems [1]. The study demonstrated that the addition of whey protein hydrolysates promoted the generation of 2,5-dimethylpyrazine, with quantification exclusively enabled by the deuterated internal standard [1]. Without a deuterated standard, accurate quantification in these complex baked matrices would not be feasible due to co-extracted matrix components that suppress or enhance ionization in GC-MS analysis [2].

Food analysis Stable isotope dilution assay Baked goods

Isotope Standard Addition Method: 2,5-Dimethylpyrazine-d3 Enables First Combined In-Tube Calibration and Deuterated Standard Addition Workflow

A 2021 method published in Food Control reported, for the first time, a thermal desorption GC-MS (TD-GC-MS) method combining in-tube calibration with deuterated standard addition for the quantification of process-induced volatile compounds including 2,5-dimethylpyrazine [1]. The method achieved good linearity (R²: 0.8880 to 0.9950) over extended ranges for all compounds, with limits of quantification (LOQs) ranging from 0.0141 to 11.5 ng [1]. The matrix effect was negligible for most compounds including 2,5-dimethylpyrazine, except for 5-hydroxymethylfurfural (21.5%), demonstrating the superior matrix-matching capability of the deuterated standard addition approach [1].

Thermal desorption GC-MS Process monitoring Isotope standard addition

Positional Isomer Resolution: 2,5-Dimethylpyrazine-d3 vs. 2,3-Dimethylpyrazine and 2,6-Dimethylpyrazine in Sensory and Analytical Contexts

The three positional isomers of dimethylpyrazine (2,3-, 2,5-, and 2,6-dimethylpyrazine) exhibit distinct sensory profiles and biological activities that preclude their interchangeability [1]. 2,5-Dimethylpyrazine is characterized by a roasty, flowery, and cocoa-like aroma with an odor threshold of 0.8 mg/kg, whereas 2,3-dimethylpyrazine exhibits a nutty, peanut, cocoa, and meat-like aroma with a lower odor threshold of 0.1 mg/kg, and 3-ethyl-2,5-dimethylpyrazine presents a potato and roast aroma with an odor threshold of 0.079 mg/kg [2]. In coordination chemistry applications, simple pyrazine and 2,5-dimethylpyrazine function as bridging ligands to form two-dimensional and one-dimensional polymeric Zn-benzoate complexes respectively, whereas 2,3-dimethylpyrazine and 2,6-dimethylpyrazine produce dinuclear complexes [3].

Flavor chemistry Isomer differentiation Sensory analysis

Primary Application Scenarios for 2,5-Dimethylpyrazine-d3 in Food Quality, Process Monitoring, and Flavor Research


Quantitative Analysis of Roasted and Baked Food Products Using SIDA-GC-MS

2,5-Dimethylpyrazine-d3 serves as the internal standard of choice for accurate quantification of 2,5-dimethylpyrazine in thermally processed foods including coffee (82.1–211.6 mg/kg total alkylpyrazines), cocoa liquors, bread, cookies, roasted meats, and peanut products using stable isotope dilution assays coupled with GC-MS or LC-MS/MS [1]. The deuterated standard corrects for compound-specific matrix effects, enabling sub-ng/g limits of quantitation (0.1–2.7 ng/g) and method linearity with R² values from 0.8880 to 0.9950 [2].

On-Line Process Monitoring of Industrial Thermal Food Treatments

2,5-Dimethylpyrazine-d3 is employed in thermal desorption GC-MS (TD-GC-MS) methods combining in-tube calibration with deuterated standard addition for real-time monitoring of process-induced volatile compounds during baking, frying, and roasting operations [1]. The method is applicable to sampling from baking vapors at multiple time points, with demonstrated negligible matrix effect for 2,5-dimethylpyrazine and LOQs as low as 0.0141 ng for volatile compounds [1].

Flavor Chemistry Research on Maillard Reaction and Alkylpyrazine Formation Pathways

2,5-Dimethylpyrazine-d3 enables mechanistic studies of alkylpyrazine generation via the Maillard reaction in real food systems rather than simplified model systems [1]. Researchers investigating the impact of protein hydrolysates, amino acid precursors, or processing conditions on 2,5-dimethylpyrazine formation rely on the deuterated standard for accurate quantitative monitoring in complex matrices such as bread, cookies, and cocoa products [2].

Method Validation and Quality Control in Food Authenticity and Sensory Studies

2,5-Dimethylpyrazine-d3 is essential for validating analytical methods targeting 2,5-dimethylpyrazine as a marker compound for roasted food quality, cocoa liquor characterization, and sensory evaluation studies [1]. The deuterated standard provides a reference point for assessing extraction recovery, ionization efficiency, and matrix effects across different food matrices, ensuring method robustness and inter-laboratory reproducibility [2].

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